molecular formula C30H56N2 B12330449 N~1~,N~1~,N~4~,N~4~-Tetrahexylbenzene-1,4-diamine CAS No. 202650-29-1

N~1~,N~1~,N~4~,N~4~-Tetrahexylbenzene-1,4-diamine

Cat. No.: B12330449
CAS No.: 202650-29-1
M. Wt: 444.8 g/mol
InChI Key: UYUHEEPTGYUKMV-UHFFFAOYSA-N
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Description

N~1~,N~1~,N~4~,N~4~-Tetrahexylbenzene-1,4-diamine is an organic compound that belongs to the class of aromatic diamines This compound is characterized by the presence of two hexyl groups attached to each nitrogen atom of the benzene-1,4-diamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~4~,N~4~-Tetrahexylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with hexyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the amine groups, followed by the addition of hexyl bromide to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of N1,N~1~,N~4~,N~4~-Tetrahexylbenzene-1,4-diamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~4~,N~4~-Tetrahexylbenzene-1,4-diamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The hexyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzene-1,4-diamine derivatives, which can be further utilized in the synthesis of complex organic molecules and materials.

Scientific Research Applications

N~1~,N~1~,N~4~,N~4~-Tetrahexylbenzene-1,4-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of advanced materials and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N1,N~1~,N~4~,N~4~-Tetrahexylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~1~,N~4~,N~4~-Tetraphenylbenzene-1,4-diamine
  • N~1~,N~1~,N~4~,N~4~-Tetra(pyridin-4-yl)benzene-1,4-diamine

Uniqueness

N~1~,N~1~,N~4~,N~4~-Tetrahexylbenzene-1,4-diamine is unique due to its hexyl substituents, which impart distinct chemical and physical properties compared to its phenyl and pyridinyl analogs. These properties include enhanced solubility in organic solvents and potential for specific interactions with biological targets.

Properties

CAS No.

202650-29-1

Molecular Formula

C30H56N2

Molecular Weight

444.8 g/mol

IUPAC Name

1-N,1-N,4-N,4-N-tetrahexylbenzene-1,4-diamine

InChI

InChI=1S/C30H56N2/c1-5-9-13-17-25-31(26-18-14-10-6-2)29-21-23-30(24-22-29)32(27-19-15-11-7-3)28-20-16-12-8-4/h21-24H,5-20,25-28H2,1-4H3

InChI Key

UYUHEEPTGYUKMV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C1=CC=C(C=C1)N(CCCCCC)CCCCCC

Origin of Product

United States

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